molecular formula C26H37N3O7 B1609789 tert-Butyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 264208-86-8

tert-Butyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B1609789
CAS No.: 264208-86-8
M. Wt: 503.6 g/mol
InChI Key: NUSFDTVAVPUXCV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C26H37N3O7 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

264208-86-8

Molecular Formula

C26H37N3O7

Molecular Weight

503.6 g/mol

IUPAC Name

tert-butyl 4-[[3-(2,2-dimethylpropanoyloxymethyl)-6-methoxy-4-oxoquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C26H37N3O7/c1-25(2,3)23(31)35-16-29-15-27-19-13-21(20(33-7)12-18(19)22(29)30)34-14-17-8-10-28(11-9-17)24(32)36-26(4,5)6/h12-13,15,17H,8-11,14,16H2,1-7H3

InChI Key

NUSFDTVAVPUXCV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC3CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triphenylphosphine (1.7 g, 6.5 mmol) was added under nitrogen to a suspension of 7-hydroxy-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (1.53 g, 5 mmol) in methylene chloride (20 ml), followed by the addition of 1-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine (1.29 g, 6 mmol), (prepared as described for the starting material in Example 1), and by a solution of diethyl azodicarboxylate (1.13 g, 6.5 mmol) in methylene chloride (5 ml). After stirring for 30 minutes at ambient temperature, the reaction mixture was poured onto a column of silica and was eluted with ethyl acetate/petroleum ether (1/1 followed by 6/5, 6/4 and 7/3). Evaporation of the fractions containing the expected product led to an oil that crystallised following trituration with pentane. The solid was collected by filtration and dried under vacuum to give 7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (232 g, 92%).
Quantity
1.7 g
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reactant
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1.53 g
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20 mL
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1.29 g
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diethyl azodicarboxylate
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1.13 g
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reactant
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

A suspension of 7-hydroxy-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (6.12 g, 20 mmol) potassium carbonate (5.52 g, 40 mmol) in DMF (60 ml) was stirred at ambient temperature for 30 minutes. 4-(4-Methylphenylsulphonyloxymethyl)-1-tert-butyloxycarbonylpiperidine (8.86 g, 24 mmol), (prepared as described for the starting material in Example 10), was added and the mixture was stirred at 100° C. for 2 hours. After cooling, the mixture was poured onto water/ice (400 ml, 1/1) containing 2M hydrochloric acid (10 ml). The precipitate was collected by filtration, washed with water and dried under vacuum over phosphorus pentoxide. The solid was triturated in a mixture of ether/pentane (1/1), collected by filtration and dried to give 6-methoxy-3-((pivaloyloxy)methyl)-7-((1-tert-butyloxycarbonylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one (7.9 g, 78.5%).
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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CCOC(=O)N=NC(=O)OCC
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